molecular formula C21H21N3O2S B2998574 2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine CAS No. 339106-33-1

2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine

Cat. No. B2998574
CAS RN: 339106-33-1
M. Wt: 379.48
InChI Key: VMYMRUORUNDDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein kinase, making it an important tool for studying the role of this kinase in various cellular processes.

Scientific Research Applications

Antimicrobial Activity and Synthesis

Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been synthesized using related starting materials. Some of these compounds demonstrated antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2004).

Enzyme Inhibition for Cancer Therapy

Research has explored the synthesis of cyclic arylsulfonylureas and their antitumor evaluation. These compounds have shown promising inhibitory effects on various cancer cell lines, particularly ovarian and renal cancer cells, suggesting a potential avenue for cancer therapy development (El-Deeb et al., 2010).

Serotonin Receptor Antagonism

A series of 4-(phenylsulfonyl)piperidines were identified as selective, high-affinity 5-HT(2A) receptor antagonists, presenting a new class of compounds with potential for psychiatric and neurological disorder treatments (Fletcher et al., 2002).

Cyclin-Dependent Kinase Inhibitors

Beta-Piperidinoethylsulfides have been utilized to develop inhibitors of the cyclin-dependent kinase CDK2, showing significant potential for cancer treatment due to their ability to inhibit key enzymes involved in cell cycle regulation (Griffin et al., 2006).

Gastrointestinal Motility Improvement

Benzamide derivatives, including phenylsulfonyl and benzylsulfonyl derivatives, were synthesized and evaluated for their effect on gastrointestinal motility. Certain compounds accelerated gastric emptying and increased the frequency of defecation, indicating potential as novel prokinetic agents with selective serotonin 4 receptor agonism (Sonda et al., 2004).

Antibacterial and Surface Activity

A range of 1,3,4-oxadiazole bearing compounds, including those with phenylsulfonyl groups, were synthesized and displayed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research highlights the diversity of applications for these compounds in the field of antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-4-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-27(26,18-12-6-2-7-13-18)19-16-22-20(17-10-4-1-5-11-17)23-21(19)24-14-8-3-9-15-24/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYMRUORUNDDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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